dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
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Overview
Description
Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate typically involves the reaction of 2-oxo-4-phenyl-2H-chromene-5,7-diol with dibutyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydrochromene derivatives, and various substituted esters .
Scientific Research Applications
Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl 2,2’-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate
- 2,2’-[(2-Oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
Uniqueness
Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is unique due to its specific substitution pattern and the presence of dibutyl ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H30O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 2-[5-(2-butoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C27H30O8/c1-3-5-12-31-25(29)17-33-20-14-22(34-18-26(30)32-13-6-4-2)27-21(19-10-8-7-9-11-19)16-24(28)35-23(27)15-20/h7-11,14-16H,3-6,12-13,17-18H2,1-2H3 |
InChI Key |
UCFRDECPUOIGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCCCC |
Origin of Product |
United States |
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